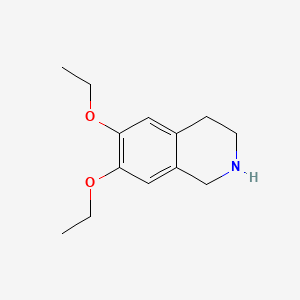

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2/h7-8,14H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFCFYBFMSQXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2CNCCC2=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch-Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the desired isoquinoline structure .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups at the 6 and 7 positions can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The bioactivity of THIQ derivatives is highly dependent on substituent patterns (Table 1).

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy groups (e.g., Drotaverine) improve metabolic stability over methoxy analogs, which are prone to demethylation. Methoxy derivatives, however, excel in σ2R binding due to optimal electron-donating effects .

- Hydroxy Substituents : 6,7-Dihydroxy-THIQ derivatives exhibit potent cytotoxicity but poor stability. N-Methylation exacerbates neurotoxicity via MAO-mediated oxidation to pyridinium-like ions, mimicking MPTP’s mechanism in Parkinson’s disease .

- Unsubstituted THIQ: Lacks aromatic substituents but retains activity in ADAMTS-4 inhibition and antifungal applications, suggesting substituents are non-essential for some targets .

Biological Activity

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological potential and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis of this compound typically involves the condensation of appropriate precursors, often leading to derivatives with varied substituents that can influence biological activity. For instance, studies have shown that variations in the aryl substituent at the 1-position and the alkoxy groups at the 6 and 7 positions significantly impact the compound's efficacy against various biological targets .

Anticonvulsant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit anticonvulsant properties. A study focusing on related compounds demonstrated that modifications to the tetrahydroisoquinoline scaffold could enhance anticonvulsant activity in animal models.

Anticancer Properties

Compounds structurally related to this compound have shown promising anticancer activity. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The presence of specific substituents has been correlated with increased cytotoxicity against various cancer cell lines .

Dopamine Receptor Affinity

Recent studies have highlighted the affinity of tetrahydroisoquinoline derivatives for dopamine receptors. Specifically, certain derivatives have been identified as potent D3 receptor ligands with high selectivity over other dopamine receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

Structure-Activity Relationship (SAR)

The SAR of this compound has been extensively studied to optimize its biological activity:

| Substituent | Biological Activity | Effect on Activity |

|---|---|---|

| Aryl group at position 1 | Anticancer | Increases potency |

| Alkoxy groups at positions 6 and 7 | Anticonvulsant | Modulates activity |

| Cyano group at position 3 or 4 | Dopamine receptor affinity | Enhances selectivity |

The presence of specific functional groups can either enhance or diminish the biological activity of these compounds. For instance, the introduction of methoxy or cyano groups has been linked to improved receptor binding and biological efficacy .

Case Studies

Several case studies illustrate the biological potential of this compound:

- Anticancer Efficacy : A derivative was tested against human breast cancer cells and showed significant inhibition of cell growth compared to controls. The study emphasized the importance of structural modifications in enhancing anticancer properties .

- Dopamine Receptor Binding : In a molecular docking study, compounds containing the tetrahydroisoquinoline scaffold displayed strong binding affinities for D3 receptors. The results suggest that these compounds could serve as lead candidates for developing new treatments for dopamine-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.